Dormin

Descripción general

Descripción

Dormin, also known as diphenhydramine , is an antihistamine used to treat symptoms such as sneezing, runny nose, watery eyes, hives, skin rash, itching, and other cold or allergy symptoms . It is also used to treat motion sickness, induce sleep, and treat certain symptoms of Parkinson’s disease .

Synthesis Analysis

Dormin was discovered in the mid-20th century during the study of plant growth inhibitors . It was initially identified as a highly active growth inhibitory fraction named 'inhibitor β’ . The compound was later recognized as abscisin II and dormin, which were found to be chemically identical .

Molecular Structure Analysis

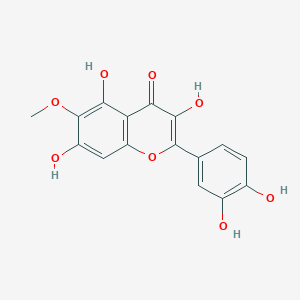

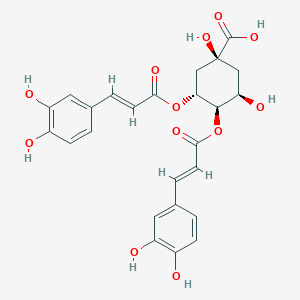

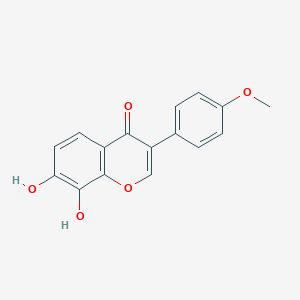

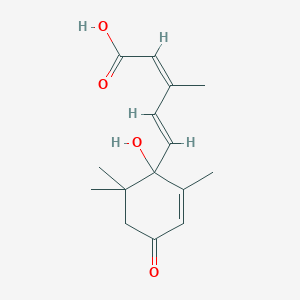

The molecular structure of Dormin was identified and confirmed by synthesis . The molecular formula of Dormin is C H 204, and its molecular weight is 264.32 .

Chemical Reactions Analysis

Dormin, also known as abscisic acid (ABA), plays a significant role as a hormone involved in stress reactions and seed maturation . It was found that abscisin II, dormin, and the yellow lupin inhibitor were chemically identical .

Physical And Chemical Properties Analysis

Dormin has a molecular formula of C H 204 and a molecular weight of 264.32 . It is a powder that can be stored for 3 years at -20°C and for 1 year at -80°C in solvent .

Aplicaciones Científicas De Investigación

Abscisic Acid (ABA) in Scientific Research Applications

Plant Tissue Culture: ABA plays a crucial role in plant tissue culture, acting as a controlling factor of germination and dormancy in somatic embryos. It is commonly used to induce somatic embryos into a quiescent state during plant tissue culture and synthetic seed studies .

Plant–Pathogen Interactions: As a phytohormone, ABA has well-established roles in plant development and stress responses, including its effects on plant-pathogen interactions. Its mediation of abiotic stress has been the subject of ongoing research across the spectrum of plant biology .

Fruit Ripening: ABA significantly impacts fruit ripening, where its levels generally increase during the ripening process. External application of ABA can enhance fruit flavor, hasten softening, and promote color development through complex signal regulation .

Fruit Development and Quality: The role of ABA in fruit development and ripening is critical. Genetic modifications of ABA signaling can be used in commercial applications to increase fruit yield and quality by elucidating reaction and biosynthetic mechanisms, signal transduction, and recognition of ABA receptors in fruits .

5. Regulation of Plant Growth and Physiology ABA is responsible for regulating various aspects of plant growth and physiology, including responses to abiotic and biotic stresses, seed dormancy, and germination. It is produced from the cleavage of C40 carotenoids .

Mecanismo De Acción

Abscisic Acid (ABA), also known as (RS)-Abscisic acid, Dormin, or (+/-)-Abscisic acid, is a crucial phytohormone that plays a significant role in plant growth, development, and stress responses .

Target of Action

The primary targets of ABA are the guard cells in plants . ABA binds to receptors at the surface of the plasma membrane of these cells . It also targets proteins relevant to diabetes mellitus, such as 11β-hydroxysteroid dehydrogenase (11β-HSD1), aldose reductase, glucokinase, glutamine-fructose-6-phosphate amidotransferase (GFAT), peroxisome proliferator-activated receptor-gamma (PPAR-gamma), and Sirtuin family of NAD (+)-dependent protein deacetylases 6 (SIRT6) .

Mode of Action

ABA’s interaction with its targets leads to several interconnecting pathways which converge to produce a rise in pH in the cytosol and transfer of Ca2+ from the vacuole to the cytosol . This interaction results in changes in gene expression and subsequent analysis of cis- and trans-acting regulatory elements of responsive promoters .

Biochemical Pathways

ABA is synthesized from carotenoids in chloroplasts and transported throughout the plant . It modulates various plant growth and metabolic processes, including seed development and germination, vegetative growth, stomatal regulation, flowering, and leaf senescence under diverse environmental conditions . It also affects the production, signaling, catabolism, and transport within plant tissues .

Pharmacokinetics

The pharmacokinetics of ABA involves its biosynthesis, signaling, and metabolism . The molecular docking investigation of ABA with 11-HSD1, GFAT, PPAR-gamma, and SIRT6 revealed considerably low binding energy and predicted inhibition constant .

Action Environment

Environmental factors significantly influence ABA’s action, efficacy, and stability. Under stress, ABA is synthesized in various plant organs, playing roles in diverse adaptive processes, including seed dormancy, growth inhibition, and leaf senescence . It helps maintain seed dormancy and inhibits germination, whereas during the post-germination stage, this hormone inhibits growth to conserve energy .

Safety and Hazards

Dormin may cause side effects such as severe drowsiness and painful or difficult urination . It is not recommended for use in children younger than 12 years old . Drinking alcohol can increase certain side effects of Dormin . It is advised to avoid driving or hazardous activity until you know how this medicine will affect you .

Propiedades

IUPAC Name |

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-LXGGSRJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1030604 | |

| Record name | (RS)-Abscisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dormin | |

CAS RN |

14375-45-2, 21293-29-8 | |

| Record name | Abscisic acid, (+/-)-(2Z,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014375452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABSCISIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (RS)-Abscisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABSCISIC ACID, (±)-(2Z,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B18Y5RNGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What were the early observations that led to the discovery of dormin?

A: Researchers observed acidic inhibitors in plant extracts that correlated with promoting abscission and dormancy. [] In the 1960s, two separate research groups isolated and identified what we now know as abscisic acid (ABA). One group, studying cotton fruit abscission, named it "abscisin II." [, ] The other, working with sycamore leaves and bud dormancy, named it "dormin." [, ]

Q2: How did the name "abscisic acid" become the accepted term for this compound?

A: In 1967, after confirming that "abscisin II" and "dormin" were chemically identical, the scientific community decided to adopt the name "abscisic acid" (ABA). [, ] Interestingly, despite its name, ABA's role in abscission appears indirect, reflecting its influence on senescence and stress responses. []

Q3: What is the chemical structure of abscisic acid (dormin)?

A: Abscisic acid (dormin) is a 15-carbon weak organic acid with the systematic name (2E,4Z)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid. []

Q4: What is the molecular weight of abscisic acid?

A4: The molecular weight of abscisic acid is 264.32 g/mol.

Q5: How does abscisic acid (dormin) affect plant growth?

A: Initially identified as a growth inhibitor, abscisic acid (dormin) plays a complex role in plant growth regulation. While it can inhibit growth at high concentrations, young tissues with naturally high ABA levels demonstrate its importance for normal cell expansion and growth. [] This is because ABA is crucial for regulating transpiration and establishing turgor pressure, processes essential for proper growth. []

Q6: How does abscisic acid (dormin) influence seed dormancy and germination?

A: Abscisic acid (dormin) plays a key role in seed dormancy. Researchers found that dormant sycamore seeds and cotton fruit contained high levels of ABA. [, ] In peach seeds, dormancy termination correlated with the disappearance of this inhibitor. [] Furthermore, kinetin, a type of cytokinin, can reverse the inhibitory effect of ABA on seed germination, highlighting a potential interplay between these plant hormones. []

Q7: What role does abscisic acid (dormin) play in a plant's response to environmental stress?

A: Abscisic acid (dormin) acts as a stress hormone in plants, helping them cope with various environmental challenges. It plays a crucial role in regulating stomatal closure, a critical response to drought stress. [] Additionally, ABA is involved in plant responses to salinity, cold temperatures, pathogen attack, and UV radiation. []

Q8: How does the structure of abscisic acid (dormin) relate to its activity?

A: While the full scope of abscisic acid's (dormin) structure-activity relationship is still being researched, some studies shed light on this aspect. For instance, the naturally occurring (+)-abscisic acid exhibits significantly higher growth-inhibitory activity compared to its synthetic, optically inactive (±)-abscisic acid counterpart. [] This highlights the importance of stereochemistry in ABA's biological activity.

Q9: What happens when the structure of abscisic acid (dormin) is modified?

A: Modifications to the abscisic acid (dormin) structure can significantly impact its activity. For example, the synthetic (±)-abscisic acid isomer showed a weaker inhibitory effect on lettuce seed germination compared to the naturally occurring form. [] This emphasizes that even small structural changes can influence the compound's potency and overall biological effects.

Q10: Are there any known alternatives or substitutes for abscisic acid (dormin) in promoting plant stress tolerance?

A: While abscisic acid (dormin) plays a central role in plant stress responses, other compounds and strategies can contribute to stress tolerance. For instance, researchers found that applying growth retardants like B9 and Amo 1618 to Acer negundo trees increased their hardiness under long photoperiods. [] Amo 1618 is known to interfere with gibberellin synthesis, suggesting that manipulating other plant hormone pathways could offer alternative approaches to enhancing stress tolerance. []

Q11: What are some essential tools and resources for conducting research on abscisic acid (dormin)?

A11: Research on abscisic acid (dormin) benefits from a range of tools and resources, including:

- Plant cell culture bioassays: These bioassays are vital for studying the effects of ABA and related compounds on plant growth and development under controlled conditions. []

- Gas chromatography: This technique allows researchers to quantify endogenous ethylene levels, enabling the study of its interaction with ABA in regulating plant processes. []

- Optical rotatory dispersion (ORD) spectroscopy: This method was instrumental in identifying and quantifying the naturally occurring, optically active (+)-abscisic acid in plant extracts. []

- Chromatographic techniques (e.g., thin-layer chromatography): These methods are crucial for separating and purifying ABA from plant extracts, facilitating its identification and further analysis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.